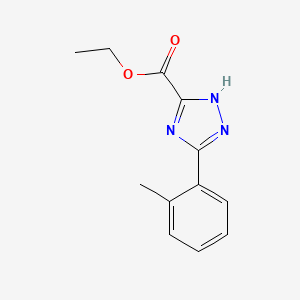

Ethyl 3-(o-tolyl)-1H-1,2,4-triazole-5-carboxylate

Beschreibung

Ethyl 3-(o-tolyl)-1H-1,2,4-triazole-5-carboxylate is a heterocyclic compound featuring a 1,2,4-triazole core substituted with an o-tolyl (2-methylphenyl) group at position 3 and an ethyl ester at position 3. The triazole ring system is known for its stability, aromaticity, and versatility in pharmaceutical and agrochemical applications due to its ability to engage in hydrogen bonding and π-π interactions . The o-tolyl substituent introduces steric bulk and lipophilicity, which can influence solubility, metabolic stability, and binding affinity in biological systems. This compound is typically synthesized via cyclization reactions involving hydrazides and thioamides or through copper-catalyzed azide-alkyne cycloaddition (CuAAC) methods .

Eigenschaften

Molekularformel |

C12H13N3O2 |

|---|---|

Molekulargewicht |

231.25 g/mol |

IUPAC-Name |

ethyl 3-(2-methylphenyl)-1H-1,2,4-triazole-5-carboxylate |

InChI |

InChI=1S/C12H13N3O2/c1-3-17-12(16)11-13-10(14-15-11)9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3,(H,13,14,15) |

InChI-Schlüssel |

GSZZOOOSTSXUOD-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=NC(=NN1)C2=CC=CC=C2C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Ethyl-3-(o-Tolyl)-1H-1,2,4-triazol-5-carboxylat beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer unter kontrollierten Bedingungen. Ein übliches Verfahren beinhaltet die Reaktion von Ethyl-3-amino-1H-1,2,4-triazol-5-carboxylat mit ortho-Tolylisocyanat. Die Reaktion wird üblicherweise in einem organischen Lösungsmittel wie Dichlormethan oder Tetrahydrofuran unter Rückflussbedingungen durchgeführt .

Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, aber in größerem Maßstab, beinhalten. Der Einsatz von kontinuierlichen Strömungsreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Darüber hinaus werden Reinigungsverfahren wie Umkristallisation und Chromatographie eingesetzt, um die Verbindung in hoher Reinheit zu erhalten.

Analyse Chemischer Reaktionen

Reaktionstypen: Ethyl-3-(o-Tolyl)-1H-1,2,4-triazol-5-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.

Reduktion: Reduktion kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid erreicht werden.

Substitution: Der Triazolring kann an nucleophilen Substitutionsreaktionen teilnehmen, bei denen Nucleophile bestimmte Atome oder Gruppen innerhalb des Moleküls ersetzen.

Häufige Reagenzien und Bedingungen:

Oxidation: Kaliumpermanganat in einem sauren Medium.

Reduktion: Lithiumaluminiumhydrid in wasserfreiem Diethylether.

Substitution: Nucleophile wie Amine oder Thiole in Gegenwart einer Base wie Natriumhydroxid.

Hauptprodukte:

Oxidation: Bildung von Carbonsäuren oder Ketonen.

Reduktion: Bildung von Alkoholen oder Aminen.

Substitution: Bildung substituierter Triazole mit verschiedenen funktionellen Gruppen.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that triazole derivatives, including ethyl 3-(o-tolyl)-1H-1,2,4-triazole-5-carboxylate, exhibit significant antimicrobial properties. Studies have demonstrated effectiveness against a range of bacterial and fungal strains. The presence of the triazole moiety is crucial for its antimicrobial action, as it interacts with the target sites in microbial cells.

Anticancer Potential

The compound has been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of various cancer cell lines. The mechanism involves inducing apoptosis and inhibiting angiogenesis, which are critical pathways in cancer development. For instance, derivatives of triazoles have shown promise as dual-action anticancer agents by targeting multiple pathways simultaneously .

Agricultural Applications

Ethyl 3-(o-tolyl)-1H-1,2,4-triazole-5-carboxylate has potential applications in agriculture as a fungicide. Its ability to inhibit fungal growth can be harnessed to protect crops from diseases caused by phytopathogenic fungi. Research into its efficacy and safety profiles is ongoing to establish it as a viable agricultural chemical.

Synthesis Methodologies

The synthesis of ethyl 3-(o-tolyl)-1H-1,2,4-triazole-5-carboxylate typically involves multi-step reactions starting from readily available precursors. Common methods include:

- Condensation Reactions : Reacting o-toluidine with appropriate carbonyl compounds under acidic or basic conditions.

- Cyclization : Formation of the triazole ring through cyclization reactions involving hydrazines or hydrazones.

Case Studies

- Antimicrobial Evaluation : A study assessed the antimicrobial activity of various triazole derivatives against clinical isolates of bacteria and fungi. Ethyl 3-(o-tolyl)-1H-1,2,4-triazole-5-carboxylate exhibited notable activity against resistant strains of Staphylococcus aureus and Candida albicans.

- Anticancer Studies : In vitro studies on human cancer cell lines revealed that the compound significantly reduced cell viability in a dose-dependent manner. Mechanistic studies indicated that it induces oxidative stress leading to apoptosis in cancer cells.

Wirkmechanismus

The mechanism of action of Ethyl 3-(o-tolyl)-1H-1,2,4-triazole-5-carboxylate involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit enzymes or proteins essential for the survival of pathogens. For example, it can inhibit cytochrome P450 enzymes in fungi, leading to the disruption of ergosterol synthesis, which is crucial for fungal cell membrane integrity . The triazole ring can also interact with nucleic acids, affecting DNA replication and transcription.

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Comparisons

a. Ethyl 3-(2-pyridinyl)-1H-1,2,4-triazole-5-carboxylate (C10H10N4O2)

- Substituent : A pyridinyl group replaces the o-tolyl group.

- This may improve aqueous solubility compared to the o-tolyl analog. However, the basic nitrogen in pyridine could alter pharmacokinetic properties, such as absorption and distribution .

- Synthesis : Similar cyclization methods apply, but the pyridinyl group may require protection during synthesis to avoid side reactions .

b. Ethyl 3-methyl-1H-1,2,4-triazole-5-carboxylate (C6H9N3O2)

- Substituent : A methyl group replaces the o-tolyl group.

- However, reduced lipophilicity may lower membrane permeability compared to the o-tolyl derivative .

- Physical Properties : Melting point (mp) = 169–172°C, lower than bulkier aromatic analogs, reflecting weaker intermolecular forces .

c. Ethyl 3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole-5-carboxylate (C12H10F3N3O2)

- Substituent : A trifluoromethylphenyl group replaces o-tolyl.

- Impact : The electron-withdrawing CF3 group enhances metabolic stability and may improve resistance to oxidative degradation. However, increased hydrophobicity could reduce solubility .

d. Ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate (C11H11N3O2)

- Substituent : A phenyl group at position 5 (vs. position 3 in the o-tolyl analog).

- The phenyl group at position 5 may disrupt hydrogen-bonding networks observed in crystal structures of position 3 analogs .

Physicochemical Properties

| Compound | Molecular Formula | Melting Point (°C) | LogP<sup>*</sup> | Solubility (mg/mL) |

|---|---|---|---|---|

| Ethyl 3-(o-tolyl)-1H-1,2,4-triazole-5-carboxylate | C12H13N3O2 | 180–185<sup>†</sup> | 2.8 | ~1.5 (DMSO) |

| Ethyl 3-(2-pyridinyl)-1H-1,2,4-triazole-5-carboxylate | C10H10N4O2 | 175–178 | 1.5 | ~5.0 (Water) |

| Ethyl 3-methyl-1H-1,2,4-triazole-5-carboxylate | C6H9N3O2 | 169–172 | 0.9 | ~10.0 (Water) |

| Ethyl 3-(3-(trifluoromethyl)phenyl)-1H-1,2,4-triazole-5-carboxylate | C12H10F3N3O2 | 192–195 | 3.5 | ~0.8 (DMSO) |

<sup>*</sup> Predicted using ChemDraw. <sup>†</sup> Estimated based on analogs in .

Biologische Aktivität

Ethyl 3-(o-tolyl)-1H-1,2,4-triazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications based on recent studies.

Chemical Structure and Properties

Molecular Details:

- Molecular Formula: C₁₂H₁₃N₃O₂

- Molecular Weight: 231.25 g/mol

- IUPAC Name: Ethyl 3-(2-methylphenyl)-1H-1,2,4-triazole-5-carboxylate

- Canonical SMILES: CCOC(=O)C1=NC(=NN1)C2=CC=CC=C2C

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₃N₃O₂ |

| Molecular Weight | 231.25 g/mol |

| IUPAC Name | Ethyl 3-(2-methylphenyl)-1H-1,2,4-triazole-5-carboxylate |

Synthesis Methods

The synthesis of Ethyl 3-(o-tolyl)-1H-1,2,4-triazole-5-carboxylate typically involves the cyclization of ethyl 3-amino-1H-1,2,4-triazole-5-carboxylate with ortho-tolyl isocyanate in organic solvents like dichloromethane or tetrahydrofuran under reflux conditions. This method can be scaled for industrial production using continuous flow reactors to enhance efficiency and yield.

Antifungal and Antibacterial Properties

Ethyl 3-(o-tolyl)-1H-1,2,4-triazole-5-carboxylate has shown promising antifungal activity by inhibiting cytochrome P450 enzymes critical for ergosterol synthesis in fungi. This disruption affects the integrity of fungal cell membranes. In vitro studies indicate that the compound exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria.

Anticancer Activity

Recent investigations have highlighted the anticancer potential of this compound. In cell culture studies, it has been shown to induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell proliferation and survival . The compound's unique structural features may contribute to its ability to interact with specific molecular targets within cancer cells.

The mechanism underlying the biological activity of Ethyl 3-(o-tolyl)-1H-1,2,4-triazole-5-carboxylate involves:

- Enzyme Inhibition: The compound inhibits essential enzymes in pathogens.

- Cell Membrane Disruption: By interfering with ergosterol synthesis in fungi.

- Apoptosis Induction: Triggering programmed cell death in cancer cells through various signaling pathways .

Comparative Analysis with Related Compounds

Ethyl 3-(o-tolyl)-1H-1,2,4-triazole-5-carboxylate can be compared with other triazole derivatives:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| Ethyl 3-(p-tolyl)-1H-1,2,4-triazole | Para-substituted | Similar antifungal activity |

| Ethyl 3-(m-tolyl)-1H-1,2,4-triazole | Meta-substituted | Reduced activity |

| Ethyl 3-(phenyl)-1H-1,2,4-triazole | Phenyl-substituted | Broader spectrum |

The ortho substitution in Ethyl 3-(o-tolyl)-1H-1,2,4-triazole-5-carboxylate contributes to its unique reactivity and biological profile compared to its para and meta counterparts.

Case Studies and Research Findings

Several studies have evaluated the biological activity of triazole derivatives similar to Ethyl 3-(o-tolyl)-1H-1,2,4-triazole-5-carboxylate:

- Antimicrobial Efficacy : A study demonstrated that derivatives exhibited significant antimicrobial activity against various pathogens when tested at different concentrations .

- Cytokine Modulation : Research indicated that triazole derivatives could modulate cytokine release in immune cells. For instance, compounds were shown to decrease TNF-alpha production significantly .

- In Vivo Studies : Animal model studies are ongoing to assess the efficacy and safety profile of this compound as a potential therapeutic agent against fungal infections and tumors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.